Predicted Binding Affinity Against Wild-Type Kinase Domain (PDB 4dli)
In silico docking against the PDB 4dli kinase domain (wild-type) predicts a binding free energy of -6.4 kcal/mol for CHEMBL2449556 (conformer 1), with alternative conformers giving -6.2 and -6.1 kcal/mol [1]. These values provide a baseline for ranking relative to other quinazoline derivatives when the same docking protocol is employed; within the PSnpBind database, compounds within the same cluster show Tanimoto similarity of 0.80 to the co-crystallized ligand, indicating a conserved binding mode that can be exploited for scaffold hopping [2]. Direct experimental Kd values are not available in the public domain, so these predicted affinities serve as the first-line comparator benchmark.
| Evidence Dimension | Predicted binding free energy (ΔG, kcal/mol) |
|---|---|
| Target Compound Data | -6.4 kcal/mol (conformer 1) against PDB 4dli wild-type |
| Comparator Or Baseline | Cluster co-crystallized ligand (Tanimoto similarity 0.80); conformers 2 and 3 give -6.2 and -6.1 kcal/mol |
| Quantified Difference | 0.2–0.3 kcal/mol range between conformers; cross-compound ΔG not reported |
| Conditions | PSnpBind in silico pipeline; FP2 fingerprint; PDB 4dli wild-type |
Why This Matters
Provides a computable benchmark for prioritizing 2-(2-chlorophenyl)-4-(pyrrolidin-1-yl)quinazoline over other virtual screening hits when experimental affinity data are unavailable.
- [1] PSnpBind. Variant 672: CHEMBL2449556 vs. PDB 4dli (VA239L). https://psnpbind.org/variant/672/ligand/CHEMBL2449556 (accessed 2026-05-02). View Source
- [2] PSnpBind. Cluster similarity analysis for CHEMBL2449556. https://psnpbind.org/variant/672/ligand/CHEMBL2449556 (accessed 2026-05-02). View Source
